molecular formula C13H11N3O2 B1430360 ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate CAS No. 1707392-21-9

ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B1430360
CAS RN: 1707392-21-9
M. Wt: 241.24 g/mol
InChI Key: XCTYJJTTWROQCF-UHFFFAOYSA-N
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Description

Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C13H11N3O2. It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .


Chemical Reactions Analysis

Cyanoacetohydrazides, which are likely involved in the synthesis of this compound, can act as both N- and C-nucleophiles . They can react with various reactants, leading to the synthesis of a variety of polyfunctional heterocyclic compounds .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives are synthesized through various methods, including condensation reactions of pyrazole-5-amine derivatives with activated carbonyl groups, showcasing the versatility and efficiency of these synthetic routes in creating N-fused heterocycle products (Ghaedi et al., 2015).
  • The crystal structure of similar pyrazole derivatives, such as ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, has been determined, revealing monoclinic space groups and demonstrating the compound's potential for fungicidal and plant growth regulatory activities (Minga, 2005).

Applications in Material Science and Bioactivity

  • Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate and its derivatives have been applied in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, showcasing the compound's utility in organic synthesis and material science (Lebedˈ et al., 2012).
  • Another study focused on ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates as precursors in palladium-catalyzed cross-coupling reactions, leading to various condensed pyrazoles, indicating the potential of these compounds in synthesizing complex organic molecules with potential pharmaceutical applications (Arbačiauskienė et al., 2011).

Bioactivity and Pharmaceutical Potential

  • Some pyrazole derivatives have shown to inhibit the growth of A549 and H322 lung cancer cells, suggesting the potential therapeutic applications of these compounds in cancer treatment (Zheng et al., 2011).

Future Directions

The use of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization, is a promising area of research . This could lead to the development of new compounds with potential applications in various fields .

Biochemical Analysis

Biochemical Properties

Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions, particularly those involving enzyme inhibition and protein binding. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and thereby affecting neurotransmitter regulation . Additionally, it binds to proteins involved in cellular signaling pathways, modulating their function and influencing downstream biological processes . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and binding pockets of proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to alter cell signaling pathways by inhibiting key enzymes, leading to changes in neurotransmitter levels and synaptic activity . In cancer cells, it has demonstrated potential anti-proliferative effects by modulating gene expression and inducing apoptosis . Furthermore, this compound influences cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolites through critical pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit their catalytic activity . This inhibition can lead to the accumulation or depletion of specific substrates and products, thereby disrupting normal cellular functions. Additionally, the compound can interact with transcription factors and other regulatory proteins, altering gene expression patterns and influencing cellular responses to external stimuli . These molecular interactions are facilitated by the compound’s structural features, which enable it to fit into the binding pockets of target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Short-term exposure to the compound results in immediate inhibition of target enzymes and alteration of cellular functions. Long-term studies have shown that prolonged exposure can lead to adaptive changes in cells, such as upregulation of compensatory pathways and development of resistance mechanisms . These temporal effects highlight the importance of considering both immediate and long-term outcomes when evaluating the compound’s biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular signaling pathways without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These adverse effects are likely due to the compound’s ability to disrupt critical cellular processes and induce oxidative stress. Threshold effects have also been noted, where a certain dosage is required to achieve a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites . These metabolites can either be excreted from the body or further processed by conjugation reactions involving glutathione or glucuronic acid . The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in certain tissues . The distribution of the compound is influenced by factors such as its lipophilicity, molecular size, and affinity for binding proteins . These properties determine its localization within different cellular compartments and its overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . Additionally, it can be transported into the nucleus, where it affects gene expression by interacting with transcription factors and other nuclear proteins . The localization of the compound is influenced by targeting signals and post-translational modifications, which direct it to specific subcellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

properties

IUPAC Name

ethyl 1-(4-cyanophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-2-18-13(17)12-7-8-16(15-12)11-5-3-10(9-14)4-6-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTYJJTTWROQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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